molecular formula C12H22ClNO3 B1456513 Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1312131-45-5

Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1456513
CAS No.: 1312131-45-5
M. Wt: 263.76 g/mol
InChI Key: CSLWIKIJFFEYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22ClNO3 and its molecular weight is 263.76 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLWIKIJFFEYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate (11.7 g, 40.2 mmol) in anhydrous THF (100 mL) was cooled to 0° C. Lithium aluminum hydride (1N in THF, 44.3 mL, 44.3 mmol), was added slowly (15-20 min) and the solution was stirred at 0° C. for 25 minutes. The mixture was quenched by adding water (1.8 mL) dropwise with great caution. Aqueous 1N NaOH (1.8 mL) was added dropwise, and the mixture was stirred for 5 minutes. The cooling bath was removed, the solids were filtered off, and the cake was washed with Et2O (2×100 mL). The filtrate was washed with water (2×100 mL), brine (100 mL), dried (Na2SO4) and concentrated under reduced pressure to give tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate as a solid (9.96 g, 93.8%). 1H NMR (CDCl3) δ 1.43 (s, 9H), 1.48-1.55 (m, 4H), 3.36-3.41 (m, 4H), 3.57 (s, 2H), 3.59 (br s, 2H).
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

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